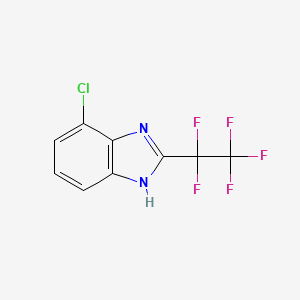![molecular formula C20H22ClN3O2 B13882404 tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyridine ring and the attachment of the tert-butyl ester group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine-pyridine compounds.
科学的研究の応用
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
4-tert-butyl-3-chlorophenol: Shares the tert-butyl and chlorophenyl groups but lacks the pyrimidine and pyridine rings.
Pyrimidine-derived indole ribonucleosides: Contains the pyrimidine ring but differs in the overall structure and functional groups.
Uniqueness
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyrimidine ring with a pyridine ring, along with the presence of a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
特性
分子式 |
C20H22ClN3O2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H22ClN3O2/c1-20(2,3)26-19(25)24-9-7-14(8-10-24)16-12-22-18(23-13-16)15-5-4-6-17(21)11-15/h4-7,11-13H,8-10H2,1-3H3 |
InChIキー |
CNUOPFMIKUAAOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
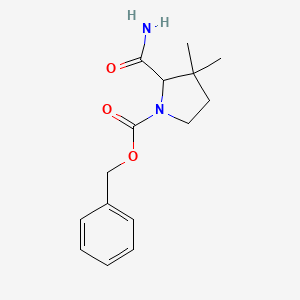

![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

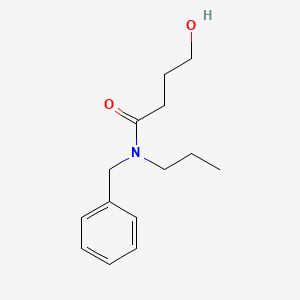
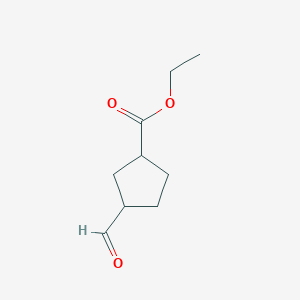
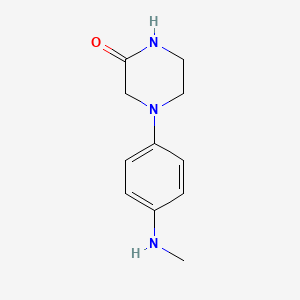
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
